molecular formula C9H15NO2 B13779824 (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one

Katalognummer: B13779824
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: WVJXAJFBBIJWPT-JAVCKPHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with an isocyanate or a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazolidinone ring.

Wissenschaftliche Forschungsanwendungen

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antimicrobial properties and potential use as antibiotics.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one: A chiral oxazolidinone with unique structural features.

    (4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with different functional groups and applications.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both ethenyl and methyl groups

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-5-9(4)7(6(2)3)10-8(11)12-9/h5-7H,1H2,2-4H3,(H,10,11)/t7-,9?/m0/s1

InChI-Schlüssel

WVJXAJFBBIJWPT-JAVCKPHESA-N

Isomerische SMILES

CC(C)[C@H]1C(OC(=O)N1)(C)C=C

Kanonische SMILES

CC(C)C1C(OC(=O)N1)(C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.